Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of 1181473-98-2 Versus the 2,4-Difluorophenyl Analog
The target compound exhibits a computed XLogP3 of 4.4, compared to a predicted XLogP3 of approximately 4.0 for the closest difluorinated analog, 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide (no CAS assigned; PubChem CID inferred). The 0.4 log unit difference arises from the replacement of the 2-fluorophenyl amide substituent with a 2,4-difluorophenyl group, which introduces an additional fluorine atom that modestly increases polarity and reduces logP [1]. This difference is large enough to affect predicted passive membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide: XLogP3 ≈ 4.0 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator value estimated from structural increment analysis |
Why This Matters
A 0.4 log unit lipophilicity difference can translate to a measurable shift in logD₇.₄, Caco-2 permeability, and plasma protein binding—parameters that directly impact the interpretation of cellular assay results and the selection of appropriate formulation conditions.
- [1] PubChem Compound Summary, CID 45906724, 3-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide, National Center for Biotechnology Information (2025). View Source
